![molecular formula C20H21N3O3S2 B2456255 N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 941870-46-8](/img/structure/B2456255.png)
N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a benzamide group, and a sulfamoyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzothiazole ring and the benzamide group are both aromatic systems, which means they are likely to be planar. The sulfamoyl group could introduce some steric hindrance, potentially influencing the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. The benzothiazole ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions. The amide group could participate in hydrolysis reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole and benzamide groups could increase its planarity and aromaticity, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
- Targeting MEK1 : Research has explored the inhibitory effects of this compound on MEK1, a kinase involved in cell signaling pathways. It may serve as a potential lead compound for developing MEK1 inhibitors with therapeutic applications in cancer treatment .
- Coumarin Scaffold Optimization : Molecular docking studies suggest that derivatives of this compound could be designed as more potent MEK1 inhibitors, contributing to drug discovery efforts .
- Spiropyrans and Spirooxazines : Novel photochromic compounds containing the benzothiazol-2-yl moiety have been synthesized. These compounds exhibit luminescence properties in both cyclic and merocyanine forms, making them interesting candidates for applications in optoelectronics and sensors .
- Halocyclization and Iodosulfonylation : Researchers have developed an effective synthetic strategy to pyrimidobenzothiazoles via a 6-endo-dig halocyclization of N-benzothiazol-2-yl alkynamides. This reaction occurs at room temperature and has a broad substrate scope, allowing for the synthesis of diverse compounds .
- Multisubstituted α,β-enones : Using the same starting materials, several multisubstituted α,β-enones have been synthesized. These compounds may find applications in materials science, such as functional coatings or polymers .
- Antiproliferative Activity : Investigate the antiproliferative effects of this compound on cancer cell lines. Assess its potential as a cytotoxic agent or as part of combination therapies .
- Mechanistic Studies : Explore the mechanism of action of this compound. Investigate its interactions with cellular targets and pathways, shedding light on its biological effects .
Medicinal Chemistry and Drug Development
Photochromic Materials
Organic Synthesis
Materials Science
Biological Studies
Chemical Biology
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-23(15-6-2-3-7-15)28(25,26)16-12-10-14(11-13-16)19(24)22-20-21-17-8-4-5-9-18(17)27-20/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJADYNMUIDKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.